molecular formula C24H30N6O7 B609002 Methyltetrazine-PEG4-Maleimide CAS No. 1802908-02-6

Methyltetrazine-PEG4-Maleimide

Cat. No.: B609002
CAS No.: 1802908-02-6
M. Wt: 514.54
InChI Key: DPEUPJJPNNSKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltetrazine-PEG4-Maleimide is a versatile chemical compound widely used in bioconjugation and bioorthogonal chemistry. It consists of a methyltetrazine moiety, a polyethylene glycol (PEG) spacer, and a maleimide group. The methyltetrazine moiety is known for its ability to undergo rapid and selective reactions with strained alkenes, while the maleimide group reacts efficiently with thiols to form stable thioether bonds. The PEG spacer enhances the compound’s solubility and reduces steric hindrance, making it suitable for various biological applications .

Mechanism of Action

Target of Action

Methyltetrazine-PEG4-Maleimide is a click chemistry Maleimide linker . The primary targets of this compound are thiol-containing molecules , such as cysteine residues in proteins . These targets play a crucial role in the structure and function of proteins, and their modification can significantly alter protein activity.

Mode of Action

The maleimide group in this compound specifically and efficiently reacts with thiols to form thioether bonds . This interaction results in the incorporation of a tetrazine moiety onto the target molecules . The tetrazine will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .

Biochemical Pathways

The action of this compound is part of the broader [4+2] inverse electron demand Diels-Alder click chemistry cycloaddition reactions . These reactions are bioorthogonal, meaning they can occur inside living organisms without interfering with native biochemical processes. The result is a stable covalent linkage between the tetrazine and the target molecule .

Pharmacokinetics

The polyethylene glycol (PEG) linker in this compound enhances the compound’s water solubility . This property, along with the compound’s ability to form stable covalent linkages, may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the efficient incorporation of a tetrazine moiety onto thiol-containing molecules . This modification can be used for various applications, including biological imaging and bioconjugation .

Action Environment

The action of this compound is influenced by the pH of the environment . The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . The compound has shown enhanced relative stability in biological environments .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-Maleimide can be synthesized through a multi-step process involving the functionalization of methyltetrazine and maleimide with a PEG linker. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound involves similar synthetic steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-PEG4-Maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Click Chemistry Reactions: Common reagents include strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene.

    Thiol-Maleimide Reactions: Common reagents include thiol-containing molecules such as cysteine residues in proteins. .

Major Products:

Comparison with Similar Compounds

Methyltetrazine-PEG4-Maleimide is unique due to its combination of methyltetrazine, PEG spacer, and maleimide functionalities. Similar compounds include:

These compounds share similar reactivity but differ in their spacer length, functional groups, and specific applications .

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O7/c1-18-26-28-24(29-27-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-9-25-21(31)8-10-30-22(32)6-7-23(30)33/h2-7H,8-17H2,1H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEUPJJPNNSKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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